Gabapentine énacarbil
Vue d'ensemble
Description
Gabapentin enacarbil est un promédicament du gabapentin, un médicament anticonvulsivant et analgésique. Il est commercialisé sous les noms de marque Horizant aux États-Unis et Regnite au Japon. Le gabapentin enacarbil est principalement utilisé pour le traitement du syndrome des jambes sans repos primaire modéré à sévère et de la névralgie post-herpétique . Le composé a été conçu pour améliorer la biodisponibilité orale du gabapentin, offrant une libération prolongée et une absorption accrue .
Applications De Recherche Scientifique
Gabapentin enacarbil has several scientific research applications:
Medicine: It is used to treat restless legs syndrome and postherpetic neuralgia Clinical trials have shown its efficacy in improving symptoms, pain scores, sleep, and mood outcomes
Pharmacology: Research focuses on its pharmacokinetics, bioavailability, and extended-release properties
Drug Development: Gabapentin enacarbil serves as a model for developing other prodrugs with improved bioavailability and therapeutic effects.
Mécanisme D'action
Le gabapentin enacarbil est un promédicament qui est converti en gabapentin dans l’organisme. Le mécanisme d’action exact du gabapentin dans le traitement du syndrome des jambes sans repos et de la névralgie post-herpétique n’est pas entièrement compris. On pense qu’il implique le système noradrénergique descendant, entraînant l’activation des récepteurs alpha2-adrénergiques spinaux . Le gabapentin se lie à la sous-unité alpha-2-delta des canaux calciques dépendants du voltage, réduisant la libération de neurotransmetteurs excitateurs .
Analyse Biochimique
Biochemical Properties
Gabapentin enacarbil interacts with the alpha-2-delta subunit of voltage-dependent calcium channels in humans . This interaction is believed to be responsible for its therapeutic effects in RLS and PHN .
Cellular Effects
Gabapentin enacarbil, as a prodrug of gabapentin, exerts its physiological effects on various types of cells, including neurons. It is known to prevent allodynia and hyperalgesia, conditions often associated with neuropathic pain .
Molecular Mechanism
It is presumed to involve the descending noradrenergic system, resulting in the activation of spinal alpha2-adrenergic receptors . This suggests that gabapentin enacarbil may exert its effects at the molecular level by modulating the activity of these receptors.
Temporal Effects in Laboratory Settings
It is known that gabapentin enacarbil is absorbed in the intestines by active transport through the proton-linked monocarboxylate transporter, MCT-1 . This suggests that the drug may have a relatively stable profile over time.
Metabolic Pathways
Gabapentin enacarbil is metabolized primarily through first-pass hydrolysis by nonspecific carboxylesterases, primarily in enterocytes and to a lesser extent in the liver, to gabapentin, carbon dioxide, acetaldehyde, and isobutyric acid . It does not interact with any of the major cytochrome P450 enzymes .
Transport and Distribution
Gabapentin enacarbil is absorbed in the intestines by active transport through the proton-linked monocarboxylate transporter, MCT-1 . The volume of distribution is 76L , suggesting that the drug is widely distributed within the body.
Méthodes De Préparation
Le gabapentin enacarbil est synthétisé par une série de réactions chimiques impliquant des intermédiaires tels que le carbamate ou le carbonate de 1-haloalkyle et le squelette acétal de diacide . La voie de synthèse implique généralement les étapes suivantes :
Préparation du carbonate ou du carbamate de 1-haloalkyle : Ceci est réalisé en combinant un alcool ou une amine primaire de C1 à C10 avec un solvant tel que l’acétonitrile, la cétone, l’éther, l’ester ou l’hydrocarbure, et un haloformiate de 1-haloalkyle.
Formation du squelette acétal de diacide : Ceci implique la réaction du carbonate ou du carbamate de 1-haloalkyle avec un acétal de diacide.
Synthèse finale du gabapentin enacarbil : Les intermédiaires sont combinés dans des conditions de réaction spécifiques pour produire du gabapentin enacarbil.
Les méthodes de production industrielle impliquent l’augmentation de l’échelle de ces réactions tout en assurant la pureté et le rendement par des conditions de réaction et des techniques de purification optimisées .
Analyse Des Réactions Chimiques
Le gabapentin enacarbil subit diverses réactions chimiques, notamment :
Oxydation et réduction :
Réactions de substitution : La synthèse du gabapentin enacarbil implique des réactions de substitution, en particulier lors de la formation d’intermédiaires
Les réactifs couramment utilisés dans ces réactions comprennent l’acétonitrile, les cétones, les éthers, les esters, les hydrocarbures et les haloformiates . Le principal produit formé à partir de ces réactions est le gabapentin, qui exerce les effets thérapeutiques .
4. Applications de la recherche scientifique
Le gabapentin enacarbil a plusieurs applications de recherche scientifique :
Médecine : Il est utilisé pour traiter le syndrome des jambes sans repos et la névralgie post-herpétique Des essais cliniques ont démontré son efficacité pour améliorer les symptômes, les scores de douleur, le sommeil et les résultats de l’humeur
Pharmacologie : La recherche se concentre sur sa pharmacocinétique, sa biodisponibilité et ses propriétés de libération prolongée
Développement de médicaments : Le gabapentin enacarbil sert de modèle pour développer d’autres promédicaments avec une meilleure biodisponibilité et des effets thérapeutiques améliorés.
Comparaison Avec Des Composés Similaires
Le gabapentin enacarbil est unique en raison de sa nature de promédicament, qui améliore la biodisponibilité et la libération prolongée du gabapentin . Des composés similaires comprennent :
Gabapentin : Le composé parent, utilisé pour des indications similaires mais avec une biodisponibilité inférieure.
Ropinirole : Un agoniste de la dopamine utilisé pour le syndrome des jambes sans repos et la maladie de Parkinson.
Pramipexole : Un autre agoniste de la dopamine utilisé pour le syndrome des jambes sans repos et la maladie de Parkinson.
L’unicité du gabapentin enacarbil réside dans sa capacité à fournir des effets thérapeutiques soutenus avec une meilleure absorption par rapport au gabapentin .
Propriétés
IUPAC Name |
2-[1-[[1-(2-methylpropanoyloxy)ethoxycarbonylamino]methyl]cyclohexyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO6/c1-11(2)14(20)22-12(3)23-15(21)17-10-16(9-13(18)19)7-5-4-6-8-16/h11-12H,4-10H2,1-3H3,(H,17,21)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDUHAJSIBHXDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(C)OC(=O)NCC1(CCCCC1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870359 | |
Record name | Gabapentin enacarbil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Solubility of 0.5 mg/mL in water | |
Record name | Gabapentin enacarbil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08872 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Although the exact mechanism of action of gabapentin in RLS and PHN is unknown, it is presumed to involve the descending noradrenergic system, resulting in the activation of spinal alpha2-adrenergic receptors. | |
Record name | Gabapentin enacarbil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08872 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
478296-72-9 | |
Record name | Gabapentin enacarbil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478296-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gabapentin enacarbil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478296729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gabapentin enacarbil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08872 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gabapentin enacarbil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GABAPENTIN ENACARBIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75OCL1SPBQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
Melting onset of about 64°C. | |
Record name | Gabapentin enacarbil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08872 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Gabapentin enacarbil and how does it differ from Gabapentin?
A1: Gabapentin enacarbil is a transported prodrug of Gabapentin, meaning it is inactive until metabolized in the body. [, , , ] Unlike Gabapentin, which has saturable absorption, Gabapentin enacarbil is absorbed throughout the intestine by high-capacity nutrient transporters, including monocarboxylate transporter-1 (MCT-1), leading to improved and more consistent absorption. [, , , ] Once absorbed, it is rapidly hydrolyzed to Gabapentin, its active form. []
Q2: What is the primary mechanism of action of Gabapentin, the active metabolite of Gabapentin enacarbil?
A2: While the precise mechanism of action of Gabapentin remains unclear, it is believed to exert its effects by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. [, ] This binding is thought to modulate calcium influx into neurons, reducing the release of excitatory neurotransmitters, such as glutamate, and ultimately decreasing neuronal excitability. [, ]
Q3: What are the downstream effects of Gabapentin's interaction with its target?
A3: Gabapentin's modulation of calcium channels is thought to have several downstream effects, including:
- Reduced Neuronal Excitability: By decreasing calcium influx, Gabapentin decreases the release of excitatory neurotransmitters, which are involved in pain transmission. []
- Inhibition of Pain Signals: This reduced neuronal excitability can lead to the inhibition of pain signals traveling from the peripheral nerves to the brain, ultimately providing pain relief. [, ]
- Modulation of Dopamine Levels: Some studies suggest that Gabapentin may also modulate dopamine levels in the brain, which could contribute to its therapeutic effects in conditions like restless legs syndrome (RLS). [, , ]
Q4: What is the molecular formula and weight of Gabapentin enacarbil?
A4: The molecular formula of Gabapentin enacarbil is C16H29NO6, and its molecular weight is 331.41 g/mol. Information about spectroscopic data for Gabapentin enacarbil is not available in the provided abstracts.
Q5: Describe the absorption and bioavailability of Gabapentin enacarbil compared to Gabapentin.
A5: Gabapentin enacarbil exhibits dose-proportional absorption due to its interaction with high-capacity transporters in the intestine. [, , ] This leads to higher and more predictable bioavailability compared to Gabapentin, which shows saturable absorption with high interindividual variability. [, , , ]
Q6: How is Gabapentin enacarbil metabolized and excreted?
A6: Gabapentin enacarbil is rapidly hydrolyzed to Gabapentin after absorption. [] Gabapentin itself is not extensively metabolized and is primarily excreted unchanged in the urine. [, ]
Q7: Does food affect the absorption of Gabapentin enacarbil?
A7: Yes, administering Gabapentin enacarbil with food, regardless of fat content, enhances Gabapentin exposure compared to fasted conditions. []
Q8: What are the primary clinical applications of Gabapentin enacarbil?
A8: Gabapentin enacarbil is primarily used for:
- Restless Legs Syndrome (RLS): Gabapentin enacarbil is FDA-approved for treating moderate-to-severe primary RLS in adults. [, , ] Clinical trials demonstrate its efficacy in reducing RLS symptoms and associated sleep disturbances. [, , , , ]
- Neuropathic Pain: Although not FDA-approved for this indication, some studies suggest potential benefits of Gabapentin enacarbil in managing neuropathic pain, such as postherpetic neuralgia. [, ]
Q9: Are there specific subgroups of RLS patients who may benefit more from Gabapentin enacarbil?
A10: Patients with RLS and severe sleep disturbances may experience greater benefits from Gabapentin enacarbil compared to those with milder sleep disturbances. [, ] This suggests potential advantages in managing RLS-associated sleep problems.
Q10: Are there any contraindications for using Gabapentin enacarbil?
A13: Gabapentin enacarbil should be used with caution in patients with renal impairment, as Gabapentin clearance is reduced in these individuals. [] Dosage adjustments may be necessary based on renal function.
Q11: What are some areas of ongoing research and development related to Gabapentin enacarbil?
A11: Current research focuses on:
- Optimizing Dosing Regimens: Studies are investigating the optimal doses of Gabapentin enacarbil for different indications and patient populations to maximize efficacy while minimizing adverse effects. [, ]
- Exploring New Applications: Research is ongoing to explore the potential use of Gabapentin enacarbil in treating other neurological and psychiatric disorders, including alcohol use disorder and akathisia. [, ]
- Understanding Long-Term Effects: Long-term safety and efficacy studies are crucial to fully characterize the benefits and risks of Gabapentin enacarbil in managing chronic conditions like RLS. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.